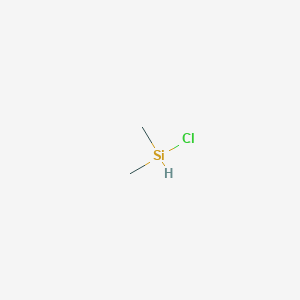
二甲基甲硅烷基氯化物
概述
描述
Dimethylsilylchloride is a useful research compound. Its molecular formula is C2H7ClSi and its molecular weight is 94.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylsilylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilylchloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经炎症中的神经保护作用
- 通过抗氧化途径的神经保护:二甲基富马酸酯(二甲基甲硅烷基氯化物的制剂)在多发性硬化的模型中表现出神经保护作用。这是通过激活 Nrf2 抗氧化途径、增强细胞对自由基的抵抗力来实现的,可能有利于多发性硬化治疗 (Linker 等人,2011 年)。
对人乙酰胆碱酯酶的影响
- 抑制乙酰胆碱酯酶:与二甲基甲硅烷基氯化物相关的二甲基亚砜 (DMSO) 作为人乙酰胆碱酯酶的抑制剂,乙酰胆碱酯酶是阿尔茨海默氏症治疗中至关重要的酶。这揭示了 DMSO 在阿尔茨海默氏症药物发现计划中的潜在影响 (Kumar 和 Darreh-Shori,2017 年)。
对神经传递的影响
- 抑制神经元中的谷氨酸反应:DMSO 抑制海马神经元中的谷氨酸反应。这可能对 DMSO 在涉及谷氨酸能神经传递的研究中用作溶剂产生影响,并表明其在治疗兴奋性神经退行性疾病中的潜在用途 (Lu 和 Mattson,2001 年)。
细胞和分子影响
- 诱导细胞过程中的变化:DMSO 即使在低浓度下也会诱导所有大分子发生变化。这表明其可能影响实验结果,尤其是在涉及 DMSO 作为溶剂的研究中 (Tunçer 等人,2018 年)。
- 改变人细胞过程和表观遗传格局:接触 DMSO 会导致微小 RNA 大规模失调和 DNA 甲基化模式改变,表明 DMSO 并非惰性的,其使用(尤其是在冷冻保存中)应重新考虑 (Verheijen 等人,2019 年)。
毒性研究
- 二甲基氨基丙基氯化物盐酸盐的毒性:该化合物用作化学中间体,已研究其对 F344/N 大鼠和 B6C3F1 小鼠的影响,揭示了与职业接触相关的各种毒理学方面 (Abdo,2007 年)。
农业应用
- 控制农业中的杂草和病原体:二甲基二硫化物 (DMDS) 与氯化苦一起用于农业中控制杂草和土壤传播的病原体,证明其在作物管理中的有效性 (Yu 等人,2019 年)。
化学教育应用
- 在化学教育中的应用:二甲基甲硅烷基氯化物化合物用于教育环境中展示科学研究方法,特别是在金属氧化物的合成及其催化性能方面 (De-hua 等人,2006 年)。
生物医学设备制造
- 微流体设备的制造:衍生物聚二甲基硅氧烷用于制造微流体设备,尤其是在生物医学中,利用其物理和化学性质进行设备制造和驱动 (McDonald 和 Whitesides,2002 年)。
抗 HIV 活性
- 在抗 HIV 药物开发中的潜力:氯代-1,4-二甲基-9H-咔唑衍生物已显示出抗 HIV 活性,表明它们作为新型抗 HIV 药物的先导的潜力 (Saturnino 等人,2018 年)。
对细胞呼吸的影响
- 对细胞呼吸的影响:与二甲基甲硅烷基氯化物相关的二甲基双胍影响细胞呼吸,揭示了完整细胞中一种新的线粒体调节机制 (El-Mir 等人,2000 年)。
属性
IUPAC Name |
chloro(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHUUVGIRWMJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111431-67-5 | |
| Details | Compound: Silane, chlorodimethyl-, homopolymer | |
| Record name | Silane, chlorodimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111431-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
94.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilylchloride | |
CAS RN |
1066-35-9 | |
| Record name | Chlorodimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


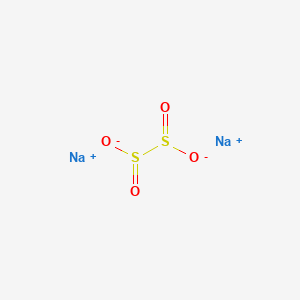
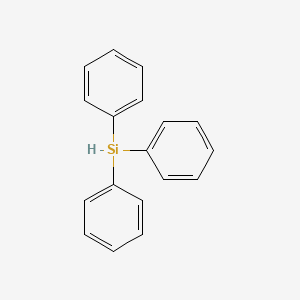
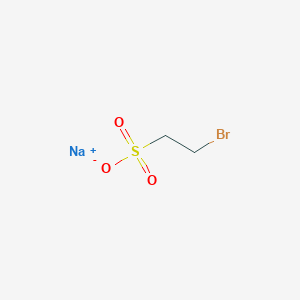
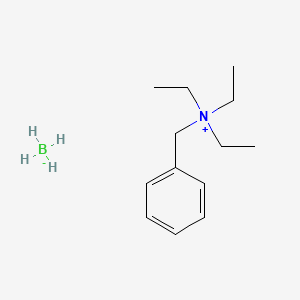
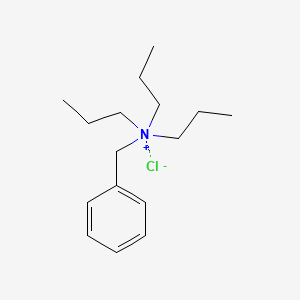
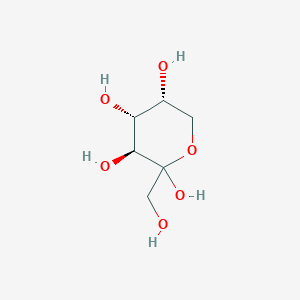
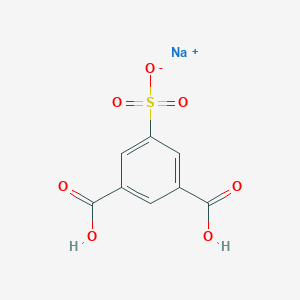
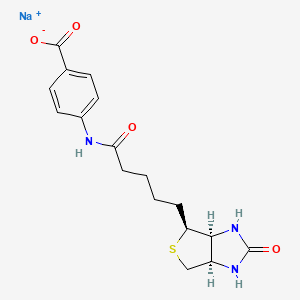
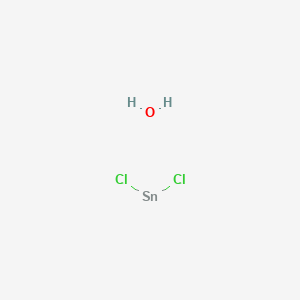
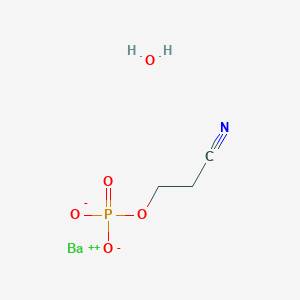

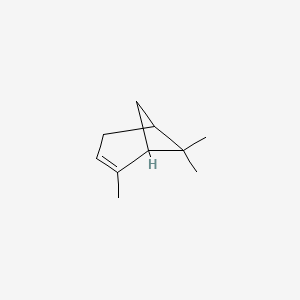
![(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene](/img/structure/B7800812.png)